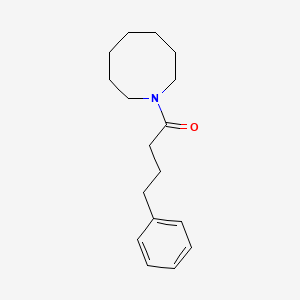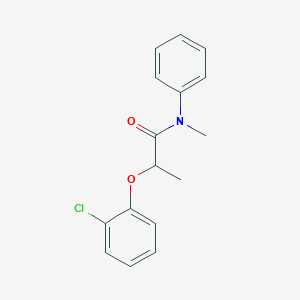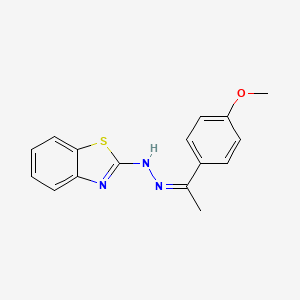![molecular formula C19H25N3O3 B5289641 4-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-1-(2-pyridinylmethyl)-2-pyrrolidinone](/img/structure/B5289641.png)
4-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-1-(2-pyridinylmethyl)-2-pyrrolidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-1-(2-pyridinylmethyl)-2-pyrrolidinone, also known as ODAA, is a chemical compound that has been the subject of several scientific studies due to its potential applications in medicinal chemistry. ODAA belongs to the class of spirocyclic compounds, which are known for their unique structural and biological properties.
作用机制
The mechanism of action of 4-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-1-(2-pyridinylmethyl)-2-pyrrolidinone involves its interaction with several molecular targets, including enzymes, receptors, and ion channels. This compound has been shown to inhibit the activity of several enzymes, including histone deacetylases and proteasomes, which are involved in the regulation of gene expression and protein degradation, respectively. This compound has also been shown to interact with several receptors, including adenosine receptors and dopamine receptors, which are involved in the regulation of neurotransmitter release and synaptic plasticity. Additionally, this compound has been shown to modulate the activity of ion channels, including voltage-gated calcium channels and potassium channels, which are involved in the regulation of neuronal excitability and neurotransmitter release.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the modulation of gene expression, protein degradation, neurotransmitter release, and synaptic plasticity. This compound has also been shown to induce apoptosis and inhibit angiogenesis in cancer cells, reduce the accumulation of amyloid-beta peptides in Alzheimer's disease, and protect dopaminergic neurons from oxidative stress and apoptosis in Parkinson's disease.
实验室实验的优点和局限性
The advantages of using 4-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-1-(2-pyridinylmethyl)-2-pyrrolidinone in lab experiments include its unique structural and biological properties, its ability to interact with several molecular targets, and its potential applications in medicinal chemistry. The limitations of using this compound in lab experiments include its low solubility in water, its potential toxicity at high concentrations, and the need for further optimization of its synthesis and purification methods.
未来方向
There are several future directions for research on 4-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-1-(2-pyridinylmethyl)-2-pyrrolidinone, including the optimization of its synthesis and purification methods, the identification of its molecular targets and signaling pathways, and the development of novel derivatives with improved pharmacological properties. Additionally, future research on this compound could focus on its potential applications in other diseases, such as cardiovascular disease and diabetes, and its potential use as a chemical probe for the study of biological processes.
合成方法
The synthesis of 4-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-1-(2-pyridinylmethyl)-2-pyrrolidinone involves several steps, starting with the reaction between 2-pyridinylmethylamine and 2-pyrrolidinone. The resulting compound is then reacted with 1,2-dibromoethane to form a spirocyclic intermediate, which is further reacted with sodium azide to obtain this compound. The synthesis of this compound has been optimized to improve the yield and purity of the compound.
科学研究应用
4-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-1-(2-pyridinylmethyl)-2-pyrrolidinone has been studied for its potential application in the treatment of several diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, this compound has been shown to reduce the accumulation of amyloid-beta peptides, which are known to contribute to the pathology of the disease. In Parkinson's disease research, this compound has been shown to protect dopaminergic neurons from oxidative stress and apoptosis.
属性
IUPAC Name |
4-(1-oxa-8-azaspiro[4.5]decane-8-carbonyl)-1-(pyridin-2-ylmethyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c23-17-12-15(13-22(17)14-16-4-1-2-8-20-16)18(24)21-9-6-19(7-10-21)5-3-11-25-19/h1-2,4,8,15H,3,5-7,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBEJPIADANKXEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(CC2)C(=O)C3CC(=O)N(C3)CC4=CC=CC=N4)OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2S*,4S*,5R*)-4-{[(4-hydroxybenzyl)amino]carbonyl}-1,2-dimethyl-5-phenylpyrrolidine-2-carboxylic acid](/img/structure/B5289561.png)
![4-[4-(2-chlorobenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5289563.png)
![4-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one](/img/structure/B5289566.png)

![4-({4-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]piperazin-1-yl}carbonyl)morpholine](/img/structure/B5289586.png)



![ethyl {2-[3-(allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenoxy}acetate](/img/structure/B5289604.png)
![6-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]-N,N-dimethylpyrazine-2-carboxamide](/img/structure/B5289609.png)

![(3S*,4S*)-1-[(2-ethoxypyridin-3-yl)carbonyl]piperidine-3,4-diol](/img/structure/B5289632.png)
![(2R*,3S*,6R*)-5-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)carbonyl]-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5289637.png)
![methyl 4-{[4-(4-methoxybenzoyl)-1-piperazinyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B5289645.png)
